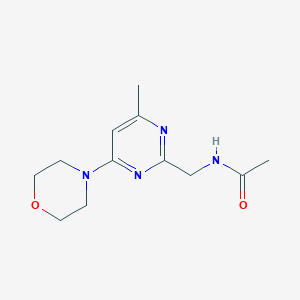![molecular formula C22H29N5O3 B2820576 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-{2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoate CAS No. 1043363-46-7](/img/structure/B2820576.png)
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-{2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-{2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoate is a complex organic compound that features a unique combination of functional groups, including a cyanocyclohexyl moiety, a carbamoyl group, and a pyrazolo[1,5-a]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-{2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoate typically involves multi-step organic synthesis. One common approach starts with the preparation of the cyanocyclohexyl intermediate, which is then reacted with an appropriate carbamoyl chloride under basic conditions to form the carbamoyl derivative. This intermediate is then coupled with 3-{2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid using esterification reactions, often catalyzed by agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of each synthetic step to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-{2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl or ester functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly for its interactions with specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-{2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways, influencing processes like cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-{2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoate: can be compared to other compounds with similar structural motifs, such as:
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Would you like more detailed information on any specific section?
Properties
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-14-12-19-24-15(2)18(16(3)27(19)26-14)8-9-20(28)30-17(4)21(29)25-22(13-23)10-6-5-7-11-22/h12,17H,5-11H2,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZZCGGGSAYACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C(=NC2=C1)C)CCC(=O)OC(C)C(=O)NC3(CCCCC3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2820503.png)


![N-(1-cyanocyclohexyl)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)anilino]acetamide](/img/structure/B2820509.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide](/img/structure/B2820511.png)

![2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2820513.png)
![2-(4-FLUOROPHENYL)-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)ACETAMIDE](/img/structure/B2820514.png)

